1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone, also known as TAK-063, is a novel small molecule compound that has been developed as a potential treatment for schizophrenia. It belongs to the class of drugs known as selective phosphodiesterase 10A (PDE10A) inhibitors, which are believed to modulate the activity of dopamine and cAMP signaling pathways in the brain.
Mecanismo De Acción
The mechanism of action of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone is not fully understood, but it is believed to act as a selective inhibitor of PDE10A, an enzyme that regulates the levels of cyclic nucleotides in the brain. By inhibiting PDE10A, this compound is thought to enhance the activity of dopamine and cAMP signaling pathways, which are known to play a role in the pathophysiology of schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of cAMP and cGMP in the striatum and cortex of rats, which suggests that it is able to effectively inhibit PDE10A in vivo. In addition, this compound has been shown to increase the release of dopamine in the prefrontal cortex and striatum of rats, which is consistent with its proposed mechanism of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone is that it is a highly selective inhibitor of PDE10A, with minimal off-target effects. This makes it a useful tool for studying the role of PDE10A in various physiological and pathological processes. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone. One area of interest is the potential therapeutic applications of this compound beyond schizophrenia, such as in the treatment of depression and anxiety disorders. Another area of interest is the development of more potent and selective PDE10A inhibitors that may have improved efficacy and tolerability. Finally, further research is needed to better understand the mechanism of action of this compound and its effects on various signaling pathways in the brain.
Métodos De Síntesis
The synthesis of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone involves several steps, starting with the reaction of 4-phenoxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol to form the corresponding thioester intermediate. This intermediate is then reacted with 2-bromoethyl ethyl ketone in the presence of a base to yield the final product, this compound. The overall yield of this process is approximately 20%, and the purity of the product is typically greater than 98%.
Aplicaciones Científicas De Investigación
1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone has been extensively studied in preclinical models of schizophrenia, and has shown promising results in improving cognitive and negative symptoms associated with the disease. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have broader therapeutic potential beyond schizophrenia. Several clinical trials have been conducted to evaluate the safety and efficacy of this compound in humans, with mixed results.
Propiedades
Fórmula molecular |
C21H16N4O2S |
---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
1-(4-phenoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C21H16N4O2S/c26-20(15-28-21-22-23-24-25(21)17-7-3-1-4-8-17)16-11-13-19(14-12-16)27-18-9-5-2-6-10-18/h1-14H,15H2 |
Clave InChI |
URGVCMSMBJNMIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.